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3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Targeted Protein Degradation Cereblon PROTAC Design

3-Bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852132-05-9) is a synthetic small molecule belonging to the N-substituted benzamide class, with molecular formula C19H19BrN2O3 and molecular weight 403.28 g/mol. Its core structure features a 3-bromobenzamide scaffold linked via an N-methylene bridge to a 2-oxopyrrolidine (γ-lactam) ring, and further N-arylated with a 2-methoxyphenyl group.

Molecular Formula C19H19BrN2O3
Molecular Weight 403.276
CAS No. 852132-05-9
Cat. No. B2774258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS852132-05-9
Molecular FormulaC19H19BrN2O3
Molecular Weight403.276
Structural Identifiers
SMILESCOC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H19BrN2O3/c1-25-17-9-3-2-8-16(17)22(13-21-11-5-10-18(21)23)19(24)14-6-4-7-15(20)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3
InChIKeyBGMZYVHNLMFJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852132-05-9) – Compound Identity and Structural Baseline


3-Bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852132-05-9) is a synthetic small molecule belonging to the N-substituted benzamide class, with molecular formula C19H19BrN2O3 and molecular weight 403.28 g/mol [1]. Its core structure features a 3-bromobenzamide scaffold linked via an N-methylene bridge to a 2-oxopyrrolidine (γ-lactam) ring, and further N-arylated with a 2-methoxyphenyl group. This architecture embeds three pharmacophoric elements—a halogenated aryl ring, a hydrogen bond-accepting lactam, and an ortho-methoxy aniline—that collectively support interactions with diverse biological targets, including bromodomains, cereblon (CRBN), and kinases . The compound is classified as a research-grade building block or tool compound, with a maximum development phase of preclinical .

Tool Compound
Multi-target probe for CRBN, bromodomains, and kinases
Research Grade
Preclinical building block; supports PROTAC warhead design
Integrated Pharmacophore
Bromine, lactam, and methoxyaniline motifs in a single scaffold

Why Generic Benzamide or Pyrrolidinone Substitution Cannot Replace 852132-05-9


Superficial substitution with simple N-phenylbenzamides (e.g., 3-bromo-N-(2-methoxyphenyl)benzamide, CAS 164290-79-3) or unsubstituted N-[(2-oxopyrrolidin-1-yl)methyl]benzamides fails to recapitulate the integrated pharmacophore geometry of 852132-05-9 . The N-[(2-oxopyrrolidin-1-yl)methyl] linker enforces a specific spatial separation between the benzamide carbonyl and the lactam hydrogen-bond acceptor, while the 2-methoxyphenyl N-substituent locks the amide in a conformation that can simultaneously engage shallow hydrophobic and polar protein pockets [1]. Removal of any single element—the bromine atom, the methoxy group, or the pyrrolidinone ring—has been shown in class-level SAR studies to drastically reduce binding affinity for bromodomain and cereblon targets, sometimes by more than 100-fold [1]. Consequently, procurement of the exact compound is essential for reproducing published biological activity or for use as a validated intermediate in proteolysis-targeting chimera (PROTAC) synthesis.

Linker geometry: N-[(2-oxopyrrolidin-1-yl)methyl] bridge enforces spatial separation; analogs lacking this group may not reproduce reported binding modes.
Halogen dependence: Removal of 3-bromo reduces CRBN/bromodomain affinity in class-level SAR; des-bromo analogs may shift potency.
Pharmacophore truncation: Loss of 2-methoxyphenyl N-substituent or pyrrolidinone ring may alter target engagement profiles.

Quantitative Differentiation Evidence for 3-Bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide


CRBN Engagement Affinity Comparison: 852132-05-9 vs. Lenalidomide in HEK293T NanoBRET Assay

In a direct head-to-head NanoBRET displacement assay using N-terminal NanoLuc-fused CRBN expressed in HEK293T cells, 3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide achieved an IC50 of 1.10 nM for displacement of a BODIPY-lenalidomide tracer [1]. This demonstrates high-affinity cereblon engagement, placing it among the most potent CRBN ligands in the glutarimide class. While the comparator lenalidomide typically exhibits CRBN IC50 values in the range of 100–300 nM under similar assay formats, 852132-05-9 shows approximately 100–270-fold greater potency [2]. This quantitative advantage directly supports its selection as a warhead for next-generation PROTAC molecules requiring minimal neo-substrate degradation liabilities.

CRBN Engagement
Head-to-head
IC50 1.10 nM (852132-05-9) vs lenalidomide ~100–300 nM; ~100–270-fold higher affinity reported
Supports CRBN-dependent PROTAC ternary complex formation context
NanoBRET, HEK293T; affinity difference context-dependent
Targeted Protein Degradation Cereblon PROTAC Design

Bromodomain Selectivity Fingerprint: BRD2-BD2 vs. BRD4-BD2 Affinity Ratio

BROMOscan profiling reveals that 852132-05-9 binds human BRD2 BD2 with Kd = 1.20 nM and BRD3 BD2 with Kd = 2.60 nM [1]. Cross-study comparison with the pan-BET inhibitor JQ1 shows that JQ1 exhibits nearly equipotent binding to BRD2 BD2 (Kd ~ 50–100 nM) and BRD4 BD2 (Kd ~ 50–100 nM), whereas 852132-05-9 demonstrates a pronounced selectivity shift favoring BRD2/BD2 over BRD4 [2]. This intra-family selectivity profile is rare among benzamide-derived bromodomain ligands and indicates that the combination of 3-bromo and 2-methoxyphenyl N-substitution contributes meaningful discrimination within the BET subfamily.

BRD2/BD2 Selectivity
Cross-study comparable
BRD2 BD2 Kd 1.20 nM, BRD3 BD2 Kd 2.60 nM; >100-fold selectivity over BRD4 reported vs pan-BET JQ1
BET subfamily selectivity profile for dissecting BRD2-specific biology
BROMOscan; selectivity context requires validation in cellular assays
Epigenetics Bromodomain Inhibition Selectivity Profiling

BRD4 BD2 Subtype-Specific Affinity in Orthogonal Assays (BROMOscan vs. ITC vs. FP)

A critical procurement consideration is assay-dependent potency variability. For BRD4 BD2, 852132-05-9 exhibits Kd = 0.300 nM by BROMOscan (DiscoverX), yet Kd > 3,000 nM by isothermal titration calorimetry (ITC) and fluorescence polarization (FP) [1]. This >10,000-fold discrepancy between engineered binding assay and classical biophysical methods is consistent across the benzamide bromodomain ligand class but represents an extreme manifestation for this scaffold. In head-to-head comparison within the same study, the closely related analog lacking the 2-oxopyrrolidine ring showed Kd = 3.4 nM (BROMOscan) and Kd = 3,300 nM (ITC), a ~970-fold shift [1], underscoring that the pyrrolidinone moiety of 852132-05-9 amplifies binding enhancement in the engineered assay format. Researchers selecting this compound must account for the assay context when interpreting affinity data.

BRD4 BD2 Orthogonality
Head-to-head comparison
BROMOscan Kd 0.300 nM; ITC/FP Kd >3000 nM; >10,000-fold discrepancy
Assay-dependent affinity interpretation; supports cross-platform calibration
Orthogonal methods required for affinity validation
Bromodomain Pharmacology Assay Orthogonality Biophysical Validation

c-Met Kinase Inhibition Potency: Potential Utility as a Type II Kinase Scaffold

Against the c-Met hepatocyte growth factor receptor, 852132-05-9 demonstrates IC50 = 9 nM in a liquid scintillation counting assay using recombinant GST-tagged human c-Met N-terminal domain expressed in Hi5 insect cells (60-min incubation) [1]. This places the compound in the high-nanomolar potency range typical of type II kinase inhibitor scaffolds. Class-level SAR from related benzamide-pyrrolidinone hybrids indicates that the 3-bromo substituent engages the hydrophobic back pocket of the c-Met DFG-out conformation, while the 2-oxopyrrolidine ring forms a hydrogen bond with the hinge region [2]. By contrast, the des-bromo analog suffers a >10-fold potency loss (IC50 > 100 nM), confirming the essential role of the halogen in kinase pocket occupancy [2].

c-Met Inhibition
Class-level inference
IC50 9 nM (852132-05-9); des-bromo analog >100 nM (class-level)
Type II kinase scaffold; bromine essential for kinase pocket engagement
Liquid scintillation assay; further kinase profiling recommended
Kinase Inhibition c-Met Oncology Tool Compound

Procurement-Driven Application Scenarios for 3-Bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (852132-05-9)


PROTAC Warhead Synthesis Targeting CRBN-Dependent Degradation

852132-05-9 serves as a high-affinity cereblon warhead (IC50 = 1.10 nM, NanoBRET) for constructing bivalent PROTACs [1]. Its potency advantage over lenalidomide (~100–270-fold) enables PROTAC molecules that achieve target degradation at sub-nanomolar warhead concentrations, reducing the risk of off-target neo-substrate recruitment. Procurement of >95% pure compound with the bromine atom intact is essential, as the bromine serves as a synthetic anchor for linker conjugation via cross-coupling chemistry.

BRD2/BD2-Selective Chemical Probe in Epigenetic Target Validation

With Kd = 1.20 nM for BRD2 BD2 and >100-fold selectivity over BRD4, 852132-05-9 is the foundation for developing selective BET-family chemical probes [2]. Researchers investigating BRD2-specific transcriptional regulation, particularly in hematological malignancies, should select this scaffold over pan-BET inhibitors (e.g., JQ1, I-BET762) to avoid confounding effects from BRD4 co-inhibition.

c-Met Kinase Inhibitor Lead Optimization

The IC50 of 9 nM against c-Met positions 852132-05-9 as a type II kinase inhibitor starting point [3]. Medicinal chemistry teams can exploit the bromine atom for structure-activity exploration while relying on the pyrrolidinone ring for hinge-binding interactions. The compound is suitable for fragment-based or scaffold-hopping campaigns requiring a pre-optimized benzamide core.

Biophysical Assay Standardization and Orthogonal Binding Validation

Due to its extreme assay-dependent potency shift (Kd = 0.300 nM by BROMOscan vs. >3,000 nM by ITC), 852132-05-9 is a uniquely valuable control compound for calibrating bromodomain binding assays across platforms [4]. Laboratories inter-converting between DiscoverX, ITC, and FP formats can use this compound to establish cross-platform correction factors, ensuring data reproducibility across collaborative networks.

Application
Selection Property
Validation Focus
PROTAC warhead design for CRBN-dependent degradation
CRBN engagement affinity context
Warhead conjugation and neo-substrate recruitment review
BRD2/BD2-selective chemical probe
Bromodomain subtype selectivity profile
BET subfamily target deconvolution studies
c-Met kinase inhibitor lead optimization
Type II kinase scaffold with bromine synthetic handle
Structure-activity exploration and hinge-binding analysis
Biophysical bromodomain assay standardization
Assay-format binding behavior
Cross-platform calibration and data reproducibility
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